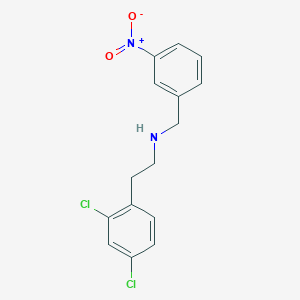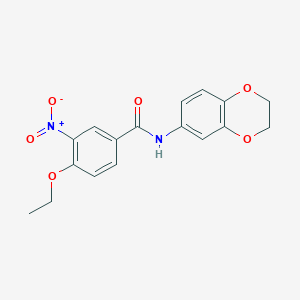
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as AG-964, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine works by binding to the serotonin transporter and blocking the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in an enhancement of serotonin neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used for the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to increase the levels of extracellular serotonin in the brain, which can lead to an enhancement of serotonin neurotransmission. This compound has also been found to increase the levels of dopamine and norepinephrine in the brain, which can have positive effects on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has several advantages for use in lab experiments. It is a highly selective serotonin transporter inhibitor, which means that it can be used to study the role of serotonin in various physiological and behavioral processes. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine. One potential application is in the treatment of depression and anxiety. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Another future direction is to study the long-term effects of this compound on neurotransmitter systems and behavior. This could provide valuable insights into the role of serotonin in various physiological and behavioral processes. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine involves the reaction of 2,4-dichlorophenylacetonitrile with 3-nitrobenzylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin transporter inhibitor, which means that it can block the reuptake of serotonin in the brain. This property makes this compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-5-4-12(15(17)9-13)6-7-18-10-11-2-1-3-14(8-11)19(20)21/h1-5,8-9,18H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUYPSNMNBHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenoxyethyl)thio]-1,3-benzoxazole](/img/structure/B5027264.png)
![4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5027268.png)


![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027276.png)
![N-dibenzo[b,d]furan-3-yl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5027283.png)
![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027315.png)


![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)